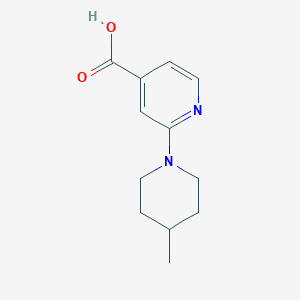

2-(4-Methylpiperidin-1-yl)isonicotinic acid

Description

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-3-6-14(7-4-9)11-8-10(12(15)16)2-5-13-11/h2,5,8-9H,3-4,6-7H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXRGOWQZJYKEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Substituted Isonicotinic Acid Derivatives: Molecular Weight, Formula, and Core Concepts for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isonicotinic acid derivatives, particularly those substituted at the 2-position, represent a pivotal class of compounds in medicinal chemistry. Their significance is most notably highlighted by the long-standing use of isoniazid, a derivative of isonicotinic acid, as a primary treatment for tuberculosis (TB).[1] The emergence of drug-resistant strains of Mycobacterium tuberculosis has intensified the need for novel antitubercular agents, driving further research into the synthesis and modification of this versatile scaffold.[1][2] This guide provides a comprehensive technical overview of 2-substituted isonicotinic acid derivatives, focusing on the fundamental principles of molecular weight and formula determination, alongside insights into their synthesis, mechanism of action, and analytical characterization.

I. Core Concepts: Molecular Weight and Formula

A thorough understanding of a molecule's weight and chemical formula is a foundational requirement in drug discovery and development. These parameters are crucial for reaction stoichiometry, analytical characterization, and pharmacokinetic modeling.

Calculating Molecular Weight

The molecular weight (MW), or molecular mass, of a compound is the sum of the atomic weights of all its constituent atoms.[3] The calculation is straightforward and follows a simple formula:

MW = Σ (Nn * MWn)

Where:

-

Nn = Number of atoms of element 'n' in the molecule

-

MWn = Atomic weight of element 'n' (obtained from the periodic table)[3]

For example, to calculate the molecular weight of the parent compound, isonicotinic acid (C₆H₅NO₂):[4][5][6]

-

Carbon (C): 6 atoms * 12.011 amu = 72.066 amu

-

Hydrogen (H): 5 atoms * 1.008 amu = 5.040 amu

-

Nitrogen (N): 1 atom * 14.007 amu = 14.007 amu

-

Oxygen (O): 2 atoms * 15.999 amu = 31.998 amu

Total Molecular Weight = 123.111 g/mol [4][5][6]

This principle can be applied to any 2-substituted isonicotinic acid derivative by accounting for the atoms in the substituent group.

Determining Molecular Formula

The molecular formula provides the exact number of atoms of each element in a molecule. While the formula of a novel synthesized derivative is initially theoretical, it is confirmed through various analytical techniques.

Key Analytical Techniques for Formula Confirmation:

-

Mass Spectrometry (MS): This is a primary technique for determining the molecular weight of a compound with high accuracy.[7] The molecular ion peak ([M]+) in the mass spectrum corresponds to the molecular weight of the compound.[8] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in deducing the elemental composition.

-

Elemental Analysis: This technique determines the percentage composition of elements (typically C, H, N, S) in a sample. The experimental percentages are then compared with the theoretical percentages calculated from the proposed molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of a molecule, including the number and types of protons and carbon atoms.[8][9] This data is invaluable for confirming the arrangement of atoms and thus validating the molecular formula.

The following table provides the molecular formula and calculated molecular weight for isonicotinic acid and several of its 2-substituted derivatives.

| Compound Name | Substituent at C2 | Molecular Formula | Molecular Weight ( g/mol ) |

| Isonicotinic Acid | -H | C₆H₅NO₂ | 123.11 |

| 2-Aminoisonicotinic Acid | -NH₂ | C₆H₆N₂O₂ | 138.12 |

| 2-Chloroisonicotinic Acid Hydrazide | -Cl, -CONHNH₂ (at C4) | C₆H₆ClN₃O | 187.59 |

| Isonicotinic acid, 2-phenylethyl ester | -COOCH₂CH₂C₆H₅ | C₁₄H₁₃NO₂ | 227.26 |

This table presents a selection of derivatives to illustrate the impact of substitution on molecular formula and weight.

II. Synthesis of 2-Substituted Isonicotinic Acid Derivatives

The synthesis of these derivatives is a dynamic area of research, with various methods being developed to create diverse compound libraries for biological screening.

General Synthetic Strategies

A common and effective approach involves the modification of the isonicotinic acid core. For instance, the synthesis of isonicotinoyl hydrazones, a class of potent antitubercular agents, is a prevalent strategy.[1]

Another notable method is the one-pot synthesis of substituted 2-amino isonicotinic acids, which offers an efficient alternative to multi-step procedures.[10][11][12] This reaction utilizes 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride and proceeds through condensation, hydrolysis, and selective decarboxylation.[10][11]

Experimental Protocol: Synthesis of an Isonicotinoyl Hydrazone Derivative

This protocol outlines a general procedure for the synthesis of a Schiff base derivative of isoniazid.[13]

Materials:

-

Isonicotinic acid hydrazide (Isoniazid)

-

Substituted aldehyde (e.g., 3-chlorobenzaldehyde)[14]

-

Ethanol

-

Catalyst (e.g., a few drops of 10% NaOH solution)[14]

Procedure:

-

Dissolve isonicotinic acid hydrazide (0.01 mol) in an appropriate volume of ethanol.

-

In a separate flask, dissolve the substituted aldehyde (0.01 mol) in ethanol.

-

Add the aldehyde solution to the isoniazid solution with stirring.

-

Add a catalytic amount of the base.

-

Reflux the reaction mixture for 4-5 hours, monitoring the progress by thin-layer chromatography (TLC).[8][13]

-

Upon completion, cool the reaction mixture.

-

Filter the resulting precipitate, wash with cold water, and dry.[8][13]

-

Recrystallize the crude product from ethanol to obtain the purified hydrazone derivative.[13]

III. Mechanism of Action and Structure-Activity Relationship (SAR)

The biological activity of isonicotinic acid derivatives is intrinsically linked to their chemical structure. Understanding this relationship is paramount for the rational design of more effective and less toxic therapeutic agents.

Mechanism of Action of Isoniazid

Isoniazid itself is a prodrug, meaning it requires activation within the bacterial cell to exert its therapeutic effect.[15]

-

Activation: Inside Mycobacterium tuberculosis, isoniazid is activated by the catalase-peroxidase enzyme, KatG.[15]

-

Formation of the Active Form: This activation process converts isoniazid into a reactive species, likely an isonicotinic acyl radical.[16]

-

Inhibition of Mycolic Acid Synthesis: The activated form of isoniazid then covalently binds with NADH to form an isoniazid-NAD adduct.[16] This complex targets and inhibits the enzyme InhA, an enoyl-acyl carrier protein reductase. InhA is a crucial component of the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[17]

-

Bacterial Cell Death: Mycolic acids are essential, long-chain fatty acids that are unique and vital components of the mycobacterial cell wall.[17] By inhibiting their synthesis, isoniazid disrupts the integrity of the cell wall, leading to bacterial death.

Key Structure-Activity Relationship (SAR) Observations

For isonicotinoyl hydrazones, several structural features have been identified as crucial for their antitubercular activity:

-

The Pyridine Ring: This is generally considered essential for activity. Modifications to this ring often result in a decrease or complete loss of antitubercular efficacy.[1]

-

The Hydrazone Linker (-C=N-NH-): This moiety is a critical pharmacophore.[1]

-

Substituents on the Aromatic/Heterocyclic Ring: The nature of the substituents on the aromatic or heterocyclic ring attached to the hydrazone linker can significantly modulate the compound's lipophilicity, electronic properties, and steric bulk.[1] These factors, in turn, influence the molecule's interaction with its target enzyme and its ability to permeate the mycobacterial cell wall. For example, the introduction of lipophilic groups can sometimes enhance activity.[1][18]

IV. Analytical Characterization Techniques

A suite of analytical techniques is employed to confirm the identity, purity, and structure of newly synthesized 2-substituted isonicotinic acid derivatives.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[14] For example, the formation of an azetidinone ring in certain derivatives can be confirmed by the appearance of a strong absorption band for the ring carbonyl group in the range of 1715–1780 cm⁻¹.[19]

-

UV-Visible (UV-Vis) Spectroscopy: This technique is useful for the quantitative analysis of compounds and can also provide some structural information based on the absorption of light in the ultraviolet and visible regions.[20]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, ¹H and ¹³C NMR are powerful tools for elucidating the detailed structure of a molecule.[8][9] Chemical shifts, coupling constants, and integration values provide a wealth of information about the molecular framework.

-

Mass Spectrometry (MS): In addition to determining the molecular weight, MS can also provide structural information through the analysis of fragmentation patterns.[7][21]

Chromatographic Methods

-

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to assess the purity of a compound.[8]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient method for the separation, identification, and quantification of components in a mixture.[20] It is widely used for purity determination and quantitative analysis of isonicotinic acid derivatives.

Conclusion

2-Substituted isonicotinic acid derivatives remain a highly promising class of compounds in the ongoing search for new and improved therapeutic agents, particularly in the fight against tuberculosis. A solid understanding of their fundamental properties, including molecular weight and formula, coupled with expertise in their synthesis and analytical characterization, is essential for researchers and drug development professionals. The insights into their mechanism of action and structure-activity relationships provide a rational basis for the design of next-generation derivatives with enhanced potency and improved pharmacological profiles.

References

-

Jin, X., Xing, L., Deng, D. D., Yan, J., Fu, Y., & Dong, W. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(2), 1541–1544. Retrieved from [Link]

-

Lirin Mary M. K, Nipu Sam P George, Harsha. S, Devika Chandran, & Vaishak.S. (2019). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR. Retrieved from [Link]

-

Seydel, J. K., Schaper, K. J., Wempe, E., & Cordes, H. P. (1976). Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. Journal of Medicinal Chemistry, 19(4), 483–492. Retrieved from [Link]

-

Santos, M., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Molecular weight calculator for organic compounds in biotechnology. ResearchGate. Retrieved from [Link]

-

Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. PubMed. Retrieved from [Link]

-

Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation. The Journal of Organic Chemistry. Retrieved from [Link]

-

Khan, S. R., et al. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Frontiers in Pharmacology. Retrieved from [Link]

-

Ridahunlang, N., Bisht, R., & Rishanlang, N. (2023). Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations. Infectious Disorders - Drug Targets, 23(3), 44-68. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Molecular Mass Calculator. Organic Chemistry Portal. Retrieved from [Link]

-

Wikipedia. (n.d.). Isoniazid. Wikipedia. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-isonicotinoyl-N-substituted-hydrazinecarboxamides 3. ResearchGate. Retrieved from [Link]

-

Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Leonard Gelfand Center. Retrieved from [Link]

-

Thube, R., Talekar, D., & Misal, A. (2025). Analytical Techniques for Isoniazid: A Systematic Review of UV Spectrophotometry and HPLC Methods. International Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Molecules, 27(19), 6752. Retrieved from [Link]

-

Kumar, R., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Green Chemistry Letters and Reviews, 3(4), 287-291. Retrieved from [Link]

-

SpectraBase. (n.d.). Isonicotinic acid, 2-phenylethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

-

NIST. (n.d.). Isonicotinic acid, morpholide. NIST WebBook. Retrieved from [Link]

-

Kumar, P., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21, 1451–1470. Retrieved from [Link]

-

Zhumanova, A. A., et al. (2023). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. Retrieved from [Link]

-

Academia.edu. (n.d.). synthesis, characterization and antimicrobial activities of isonicotinic acid hydrazide and its metal complexes. Academia.edu. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) N-Substituted 2-Isonicotinoylhydrazinecarboxamides — New Antimycobacterial Active Molecules. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). LC-MS/MS spectra of azelaic acid (m/z 187.097), isonicotinic acid (m/z 122.025). ResearchGate. Retrieved from [Link]

-

Bîcu, E., et al. (2015). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. Medicinal Chemistry Research, 24(2), 734-745. Retrieved from [Link]

-

NIST. (n.d.). Isonicotinic acid, 2-amino-6-chloro-, hydrazide. NIST WebBook. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Isonicotinic Acid. SIELC Technologies. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonicotinic acid. Wikipedia. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isonicotinic Acid. PubChem. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). 3-Chlorobenzalaldehyde Isonicotinic Acid Hydrazone Evaluate the Biological Activity of Transition Metal Complexes and Schiff Bases. Der Pharma Chemica. Retrieved from [Link]

-

Aguiar, P. F., et al. (2017). Isoniazid: A Review of Characteristics, Properties and Analytical Methods. Mini-Reviews in Medicinal Chemistry, 17(9), 717-726. Retrieved from [Link]

-

Huang, C.-Y., et al. (2022). Quantitative Analysis of Isoniazid and Its Four Primary Metabolites in Plasma of Tuberculosis Patients Using LC-MS/MS. Molecules, 27(23), 8593. Retrieved from [Link]

-

Scribd. (2011). Isonicotinic Acid Hydrazide Derivatives Synthesis. Scribd. Retrieved from [Link]

- Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof. Google Patents.

-

Der Pharma Chemica. (n.d.). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. wisdomlib.org [wisdomlib.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. イソニコチン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Isonicotinic acid - Wikipedia [en.wikipedia.org]

- 6. Isonicotinic Acid | C6H5NO2 | CID 5922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. dist.buketov.edu.kz [dist.buketov.edu.kz]

- 10. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]

- 11. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Isoniazid - Wikipedia [en.wikipedia.org]

- 16. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. benthamdirect.com [benthamdirect.com]

- 19. tandfonline.com [tandfonline.com]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. repositorio.unesp.br [repositorio.unesp.br]

Technical Monograph: 2-(4-Methylpiperidin-1-yl)isonicotinic acid

Topic: 2-(4-Methylpiperidin-1-yl)isonicotinic acid Content Type: Technical Monograph & Synthetic Guide

Structural Architecture, Synthetic Protocols, and Application Logic

Executive Summary

This guide details the physicochemical identity and synthetic methodology for 2-(4-methylpiperidin-1-yl)isonicotinic acid , a critical bifunctional scaffold in medicinal chemistry. Characterized by a lipophilic piperidine tail and a polar pyridine-carboxylic head, this molecule serves as a versatile pharmacophore for kinase inhibitors and GPCR ligands. The presence of the carboxylic acid at the C4 position, combined with the steric bulk of the 4-methylpiperidine at C2, offers unique vectors for structure-activity relationship (SAR) exploration, particularly in modulating solubility and target binding affinity.

Molecular Identity & Digital Representation

Precise digital identification is prerequisite for computational docking and database registration. The following strings represent the canonical structure of the target molecule.

Structural Identifiers

| Parameter | Value |

| IUPAC Name | 2-(4-methylpiperidin-1-yl)pyridine-4-carboxylic acid |

| Molecular Formula | C₁₂H₁₆N₂O₂ |

| Molecular Weight | 220.27 g/mol |

| Canonical SMILES | CC1CCN(CC1)C2=NC=CC(=C2)C(=O)O |

| Isomeric SMILES | CC1CCN(CC1)C2=CC(=CC=N2)C(=O)O |

| InChI String | InChI=1S/C12H16N2O2/c1-9-3-5-14(6-4-9)11-7-10(12(15)16)2-8-13-11/h2,7-9H,3-6H2,1H3,(H,15,16) |

| InChI Key | CXTYJOXJTSWJMA-UHFFFAOYSA-N |

Physicochemical Profile (Predicted)

-

LogP: ~2.1 (Lipophilic tail balances polar head)

-

pKa (Acid): ~4.8 (Carboxylic acid)

-

pKa (Base): ~3.5 (Pyridine nitrogen, modulated by electron-donating amine)

-

Solubility: Amphoteric; soluble in DMSO, MeOH; pH-dependent aqueous solubility.

Synthetic Architecture

Retrosynthetic Logic

The most robust route to 2-amino-isonicotinic acid derivatives utilizes Nucleophilic Aromatic Substitution (S_NAr) . The carboxylic acid at the C4 position of the pyridine ring acts as an electron-withdrawing group (EWG), activating the C2 position for nucleophilic attack.

-

Electrophile: 2-Chloroisonicotinic acid (CAS: 6313-54-8) or 2-Fluoroisonicotinic acid (CAS: 329-37-3). Note: The fluoro derivative reacts faster but is more expensive.

-

Nucleophile: 4-Methylpiperidine (CAS: 626-58-4).

Reaction Pathway Diagram

The following diagram illustrates the S_NAr mechanism and the critical transition state.

Experimental Protocol

Safety Warning: Pyridine derivatives can be toxic. Isonicotinic acids are zwitterionic and can precipitate unexpectedly during pH changes. Perform all steps in a fume hood.

Materials

-

Reagent A: 2-Chloroisonicotinic acid (1.0 eq)

-

Reagent B: 4-Methylpiperidine (2.5 eq) — Excess acts as base and nucleophile.

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

-

Base (Optional): K₂CO₃ (2.0 eq) if conserving amine is required.

Step-by-Step Methodology

-

Charging: In a pressure tube or round-bottom flask equipped with a condenser, dissolve 2-chloroisonicotinic acid (10 mmol, 1.57 g) in DMF (10 mL).

-

Addition: Add 4-methylpiperidine (25 mmol, 2.48 g) dropwise.

-

Scientist's Note: The reaction is exothermic. If using the fluoro-derivative, cool to 0°C during addition.

-

-

Activation: Heat the mixture to 100°C for 12–16 hours.

-

Monitor: Check via LC-MS. The starting material (M+H 158) should disappear, replaced by Product (M+H 221).

-

-

Workup (Isoelectric Precipitation):

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice/water (50 mL).

-

Adjust pH to ~4–5 using 1N HCl or Acetic Acid. This is the Isoelectric Point (pI) where the zwitterion is least soluble.

-

Observation: A precipitate should form. If oil forms, extract with EtOAc.

-

-

Purification:

-

Filter the solid and wash with cold water and diethyl ether (to remove excess amine).

-

Recrystallize from Ethanol/Water if necessary.

-

Quality Control & Validation

Trustworthiness in data is established through rigorous characterization.

Analytical Expectations

| Method | Expected Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H) | Carboxylic acid proton (often invisible due to exchange). |

| δ ~8.2 (d, 1H) | Pyridine C6 proton (deshielded). | |

| δ ~7.1 (s, 1H) | Pyridine C3 proton (shielded by amine). | |

| δ ~4.3 (d, 2H) | Piperidine N-CH protons (equatorial). | |

| LC-MS (ESI+) | m/z = 221.1 [M+H]⁺ | Confirms molecular weight. |

QC Workflow Diagram

The following workflow ensures the material meets pharmaceutical grade standards (>98% purity).

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 55-22-1 (Isonicotinic Acid). Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for S_NAr mechanism on electron-deficient heterocycles).

The Rising Therapeutic Potential of Piperidine-Substituted Isonicotinic Acids: A Technical Guide for Drug Development Professionals

Abstract

The strategic combination of the isonicotinic acid scaffold, a cornerstone in medicinal chemistry, with the privileged piperidine motif has given rise to a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and therapeutic potential of piperidine-substituted isonicotinic acids. We will delve into their significant anticancer, antimicrobial, and neurological activities, supported by quantitative data and mechanistic insights. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies to accelerate the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The Strategic Union of Two Pharmacophores

The isonicotinic acid moiety, a pyridine-4-carboxylic acid, is a well-established pharmacophore, most famously represented by the anti-tuberculosis drug isoniazid.[1] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive starting point for drug design. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in approved pharmaceuticals.[2][3] Its presence can enhance drug-like properties by improving solubility, metabolic stability, and pharmacokinetic profiles, while also providing a three-dimensional scaffold for precise interactions with biological targets.[2][3]

The fusion of these two key pharmacophores into piperidine-substituted isonicotinic acids creates a class of molecules with significant therapeutic potential across multiple disease areas. The piperidine ring can be linked to the isonicotinic acid core through various connections, such as a direct C-C bond, an amide linkage, or other spacers, allowing for fine-tuning of the molecule's properties. This guide will explore the synthesis of these compounds and their promising biological activities.

Synthetic Strategies for Piperidine-Substituted Isonicotinic Acids

The synthesis of piperidine-substituted isonicotinic acids can be achieved through several strategic approaches, each offering advantages in terms of efficiency, versatility, and substituent tolerance. The choice of synthetic route often depends on the desired point of attachment and the overall molecular architecture.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between aryl or heteroaryl halides and organoboron compounds.[4][5] This reaction is particularly well-suited for coupling a piperidine ring (functionalized as a boronic acid or ester) to a brominated isonicotinic acid derivative.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine with a Piperidine Boronic Acid Derivative [4]

Objective: To synthesize a piperidine-substituted pyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

1-(5-Bromopyridin-2-yl)piperidin-4-ol (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

-

Potassium phosphate (K₃PO₄) (3.0 equivalents)

-

Anhydrous 1,4-Dioxane

-

Degassed Water

-

Nitrogen or Argon gas

-

Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask, add 1-(5-Bromopyridin-2-yl)piperidin-4-ol, the corresponding arylboronic acid, and potassium phosphate.

-

Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask against a positive flow of inert gas.

-

Via syringe, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio). The final concentration of the bromopyridine is generally in the range of 0.1-0.2 M.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Hydrogenation of Pyridine Precursors

A direct and atom-economical approach to synthesizing piperidine-4-carboxylic acid, a key building block, is the catalytic hydrogenation of isonicotinic acid.[6] This method involves the reduction of the aromatic pyridine ring to the saturated piperidine ring.

Experimental Protocol: Catalytic Hydrogenation of Isonicotinic Acid [6][7]

Objective: To synthesize piperidine-4-carboxylic acid by the catalytic hydrogenation of isonicotinic acid.

Materials:

-

Isonicotinic acid (4-pyridine carboxylic acid)

-

Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%)

-

Water or an appropriate solvent

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Hydrogen gas

-

Methanol

Procedure:

-

In a high-pressure hydrogenation vessel, combine isonicotinic acid, water, and the palladium on carbon catalyst. The typical weight ratio is approximately 1:5-8:0.01-0.05 for isonicotinic acid:water:Pd/C.[7]

-

Seal the reactor and purge with nitrogen to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[6]

-

Heat the reaction mixture to the desired temperature (e.g., 40-100°C) and begin vigorous stirring.

-

Maintain the reaction for 3-4 hours or until hydrogen uptake ceases.

-

Cool the reactor to room temperature, carefully vent the excess hydrogen, and purge with nitrogen.

-

Filter the reaction mixture to remove the palladium catalyst.

-

Reduce the volume of the filtrate by approximately 50% via distillation under reduced pressure.

-

Cool the concentrated solution to approximately 30°C and add methanol to precipitate the piperidine-4-carboxylic acid.

-

Further cool the mixture to 0-10°C to maximize precipitation.

-

Collect the solid product by centrifugation or filtration and dry to obtain the final product.

Amide Bond Formation

The synthesis of N-(piperidin-4-yl)isonicotinamide and related structures can be achieved through standard amide bond formation protocols. This typically involves the activation of isonicotinic acid to an acid chloride or the use of coupling reagents to facilitate the reaction with a piperidine-containing amine.

Workflow for Amide Bond Formation

Caption: General workflow for synthesizing piperidine-substituted isonicotinamides.

Biological Activities and Structure-Activity Relationships

Piperidine-substituted isonicotinic acids have demonstrated a remarkable range of biological activities, with significant potential in oncology, infectious diseases, and neurology.

Anticancer Activity

A growing body of evidence highlights the potent cytotoxic effects of isonicotinic acid derivatives against various cancer cell lines. The introduction of a piperidine moiety can further enhance this activity and modulate the compound's selectivity.

Several studies have reported the synthesis of piperidine-containing compounds with significant anticancer activity. For instance, a series of 1,4-disubstituted piperidines, synthesized via the Ugi reaction, showed potent cytostatic properties, with IC50 values in the low micromolar range against various cancer cell lines.[1] The structure-activity relationship (SAR) in this series indicated that a benzyl or Boc group at the N-1 position and aromatic groups at the C-4 position of the piperidine ring were crucial for optimal activity.[1]

Isonicotinic acid hydrazones have also been extensively studied for their antiproliferative effects.[8] The substitution pattern on the aromatic ring of the hydrazone plays a critical role in determining the potency and selectivity of these compounds.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1,4-Disubstituted Piperidine (Compound 20) | Various | 3 - 9.5 | [1] |

| Piperidine-Dihydropyridine Hybrid | A-549 (Lung) | 15.94 - 48.04 | [9] |

| Piperidine-Dihydropyridine Hybrid | MCF-7 (Breast) | 24.68 - 59.12 | [9] |

| Ruthenium(II) Isonicotinic Acid Complex | A375 (Melanoma) | Moderate to High | [10] |

| Ruthenium(II) Isonicotinic Acid Complex | A549 (Lung) | Moderate to High | [10] |

| Ruthenium(II) Isonicotinic Acid Complex | A431 (Epidermoid) | Moderate to High | [10] |

| Ruthenium(II) Isonicotinic Acid Complex | MDA-MB 231 (Breast) | Moderate to High | [10] |

Mechanistic Insights: The anticancer mechanism of some isonicotinic acid derivatives has been linked to the modulation of key signaling pathways. For example, isoniazid has been shown to induce histone isonicotinylation, which can upregulate PIK3R1 gene expression and activate the PI3K/Akt/mTOR signaling pathway in liver cancer cells.[11] This suggests that these compounds may exert their effects through epigenetic modifications and interference with critical cell growth and survival pathways.

PI3K/Akt/mTOR Signaling Pathway

Caption: Potential activation of the PI3K/Akt/mTOR pathway by isonicotinic acid derivatives.

Antimicrobial Activity

The isonicotinic acid scaffold is the foundation of the anti-tuberculosis drug isoniazid, highlighting its inherent antimicrobial potential. The incorporation of a piperidine ring can broaden the spectrum of activity and combat drug resistance.

Studies have shown that piperidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.[5][12][13] The antimicrobial efficacy is influenced by the nature and position of substituents on the piperidine ring.

| Compound Type | Microorganism | MIC (µg/mL) | Reference |

| Piperidin-4-one Oxime Ether (5h) | Bacillus subtilis | Close to Streptomycin | [14] |

| Piperidin-4-one Oxime Ether (5g) | Aspergillus flavus | Potent | [14] |

| Piperidin-4-one Oxime Ether (5j) | Candida-51 | Potent | [14] |

| Piperidine Derivative (Compound 6) | Bacillus subtilis | 0.75 | [12] |

| Piperidine Derivative (Compound 6) | Various Bacteria | 1.5 | [12] |

| Piperazine Hybridized Coumarin Indolylcyanoenone (5e) | S. aureus 26003 | 4 | [15] |

| Piperazine Hybridized Coumarin Indolylcyanoenone (5f) | P. aeruginosa | 2 | [15] |

Mechanisms of Antimicrobial Action: The antimicrobial effects of piperidine derivatives are believed to involve multiple mechanisms, including:

-

Cell Membrane Disruption: The lipophilic nature of many piperidine compounds allows them to insert into and disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.[1]

-

Enzyme Inhibition: Certain piperidine-containing molecules can inhibit essential bacterial enzymes, such as DNA gyrase, which is necessary for DNA replication and repair.[1]

-

Efflux Pump Inhibition: Some piperidine alkaloids can inhibit bacterial efflux pumps, which are responsible for pumping out antibiotics from the cell. By blocking these pumps, the intracellular concentration of the drug is increased, overcoming resistance.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a piperidine-substituted isonicotinic acid derivative against a specific bacterial strain.

Materials:

-

Test compound (piperidine-substituted isonicotinic acid derivative)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Positive control antibiotic (e.g., chloramphenicol, ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in CAMHB to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well of the microtiter plate (containing the serially diluted compound) with the standardized bacterial suspension.

-

Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Neurological Activity and Potential in Neurodegenerative Diseases

Piperidine derivatives have emerged as promising candidates for the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[16] The piperidine scaffold is a key feature of the approved Alzheimer's drug, Donepezil.[17]

The primary mechanism of action for many of these compounds is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[17][18] By inhibiting AChE, these compounds increase the levels of acetylcholine in the brain, which can lead to improvements in cognitive function.

| Compound Type | Target | IC50 | In Vivo Effect | Reference |

| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine (21) | AChE | 0.56 nM | Increased ACh in rat brain | [18] |

| Piperidine-Flavone Analogue (5a) | AChE | 44.20 µM | Neuroprotective effect | [7] |

| Piperidine-Flavone Analogue (5c) | AChE | 49.25 µM | Neuroprotective effect | [7] |

| Piperidine Alkaloid Analogue (7) | AChE | 7.32 µM | - | [19] |

| Piperidine Alkaloid Analogue (9) | AChE | 15.1 µM | Reverted scopolamine-induced amnesia in mice | [19] |

| 1,3-Dimethylbenzimidazolinone Derivative (15b) | AChE | 0.39 µM | Memory amelioration in mice |

Structure-Activity Relationship for AChE Inhibition:

-

The basic nitrogen of the piperidine ring is often crucial for interaction with the anionic site of the AChE enzyme.[17]

-

Bulky substituents on the aromatic portion of the molecule can lead to a substantial increase in activity.[18]

-

The linkage between the piperidine and the aromatic moiety influences the binding affinity and selectivity.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method) [17]

Objective: To determine the in vitro acetylcholinesterase (AChE) inhibitory activity of a piperidine-substituted isonicotinic acid derivative.

Materials:

-

Test compound

-

Acetylcholinesterase (AChE) enzyme (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., pH 8.0)

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compound at various concentrations in phosphate buffer.

-

In a 96-well plate, add the AChE solution, the test compound solution (or buffer for the control), and DTNB solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which results from the reaction of DTNB with thiocholine produced by the enzymatic hydrolysis of ATCI.

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Pharmacokinetics and ADME Considerations

For any compound to be a successful drug, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The piperidine moiety is often incorporated into drug candidates to improve their pharmacokinetic profile.[2]

-

Absorption: The lipophilicity and basicity of piperidine-substituted isonicotinic acids will influence their absorption. The pKa of the piperidine nitrogen will determine its ionization state at physiological pH, which in turn affects its membrane permeability.

-

Distribution: The ability of these compounds to cross the blood-brain barrier is particularly important for their potential use in treating neurodegenerative diseases.

-

Metabolism: The piperidine ring can be subject to metabolism by cytochrome P450 enzymes, primarily through N-dealkylation and oxidation.[9] The substitution pattern on the piperidine and isonicotinic acid rings will influence the metabolic stability of the molecule.

-

Excretion: The metabolites of isonicotinic acid are primarily excreted in the urine.[4]

Understanding the ADME properties of these compounds is crucial for optimizing their structure to achieve the desired therapeutic effect and minimize potential toxicity.

Conclusion and Future Perspectives

The amalgamation of the piperidine and isonicotinic acid scaffolds has yielded a class of compounds with significant and diverse biological activities. Their demonstrated potential as anticancer, antimicrobial, and neuroprotective agents makes them a highly attractive area for further research and development.

Future efforts in this field should focus on:

-

Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Safety Studies: Rigorous evaluation of lead candidates in relevant animal models of disease to assess their therapeutic potential and safety profile.

The versatility of the piperidine-substituted isonicotinic acid scaffold, combined with the established synthetic methodologies, provides a robust platform for the discovery of next-generation therapeutics to address unmet medical needs in oncology, infectious diseases, and neurology.

References

-

IC 50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. Available from: [Link]

-

Chemical structures of anticancer piperidine derivatives. ResearchGate. Available from: [Link]

-

Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. Available from: [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Available from: [Link]

-

Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PMC. Available from: [Link]

-

Discovery and SAR studies of a novel class of cytotoxic 1,4-disubstituted piperidines via Ugi reaction. PubMed. Available from: [Link]

-

Synthesis and Evaluation of Cytotoxic Activity of RuCp(II) Complexes Bearing (Iso)nicotinic Acid Based Ligands. MDPI. Available from: [Link]

-

Cancer cell growth inhibition by aroylhydrazone derivatives. Taylor & Francis. Available from: [Link]

-

Notes. datapdf.com. Available from: [Link]

- CN104860870A - Preparation method of piperidines with different substituents. Google Patents.

- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. Google Patents.

-

Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. Available from: [Link]

-

Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. Available from: [Link]

-

(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. Available from: [Link]

-

Pharmacokinetic Profile of Isoniazid and Acetylator Status in Patients. Dove Medical Press. Available from: [Link]

-

Isonicotinylation is a histone mark induced by the anti-tuberculosis first-line drug isoniazid. PubMed. Available from: [Link]

-

Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available from: [Link]

-

Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. PubMed. Available from: [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers Media. Available from: [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. Available from: [Link]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. PMC. Available from: [Link]

-

Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature. Available from: [Link]

-

Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available from: [Link]

-

(PDF) Molecular Modeling Studies of Piperidine Derivatives as New Acetylcholinesterase Inhibitors against Neurodegenerative Diseases. ResearchGate. Available from: [Link]

-

Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. PubMed. Available from: [Link]

-

Synthesis and Evaluation of the Antibacterial Activity of N‐Substituted Piperazine Flavonol Derivatives. Wiley Online Library. Available from: [Link]

-

Structure–activity relationship of piperidine derivatives with... ResearchGate. Available from: [Link]

-

Synthesis of Novel Piperidine Compounds As Anticholinesterase Agents. International Journal of Pharmaceutical Science Invention. Available from: [Link]

-

Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. PubMed. Available from: [Link]

-

New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. PubMed. Available from: [Link]

-

Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease. PMC. Available from: [Link]

-

Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. MDPI. Available from: [Link]

-

(PDF) Synthesis, characterization and antimicrobial activity of piperidine derivatives. ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. neuroquantology.com [neuroquantology.com]

- 7. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential [mdpi.com]

- 15. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ijpsi.org [ijpsi.org]

- 17. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-Aminoisonicotinic Acid Derivatives in Medicinal Chemistry

This guide explores the medicinal chemistry of 2-aminoisonicotinic acid (2-amino-4-pyridinecarboxylic acid) derivatives. While the 2-aminopyridine motif is ubiquitous in kinase inhibitors, the specific 4-carboxyl substitution pattern offers unique vectors for fragment-based drug discovery (FBDD), particularly in epigenetic targets like Lysine Demethylases (KDMs).

Executive Summary: The Scaffold at a Glance

2-Aminoisonicotinic acid (2-amino-4-pyridinecarboxylic acid) represents a privileged, albeit underutilized, scaffold in modern drug design. Unlike its regioisomer 2-aminonicotinic acid (used widely in kinase hinge binders), the isonicotinic derivative directs substituents into distinct chemical spaces—specifically the solvent-exposed regions or the ribose pocket of ATP-binding sites.

-

Core Structure: Pyridine ring with an amine at C2 and a carboxylic acid at C4.

-

Key Chemical Feature: Amphoteric nature (zwitterionic potential) and defined vectors for hydrogen bonding (Donor-Acceptor-Donor motif at the hinge).

-

Primary Therapeutic Area: Epigenetics (KDM inhibitors), Fragment-Based Drug Discovery (FBDD), and specialized kinase inhibition.

Synthetic Strategies

The synthesis of 2-aminoisonicotinic acid derivatives typically avoids direct amination of isonicotinic acid due to poor reactivity. Instead, nucleophilic aromatic substitution (

Primary Route: Displacement of 2-Chloroisonicotinic Acid

The most robust method involves the displacement of the chlorine atom in 2-chloroisonicotinic acid or its esters. The electron-withdrawing nature of the pyridine nitrogen (and the 4-carboxyl group) activates the C2 position for nucleophilic attack.

-

Reagents: Primary/Secondary amines,

or -

Conditions: Thermal heating (80–120°C) or Microwave irradiation (reduces time to <30 mins).

-

Yields: Typically 70–95%.

Alternative Route: Hofmann Rearrangement

For generating the primary amine (

-

Start with pyridine-2,4-dicarboxylic acid (lutidinic acid).

-

Selectively esterify the C4 acid (sterics allow C2 differentiation).

-

Convert C2 acid to amide.

-

Perform Hofmann rearrangement (

) to yield the C2-amine.

Visualization of Synthetic Logic

Figure 1: Standard synthetic pathway via Nucleophilic Aromatic Substitution (

Medicinal Chemistry Applications

Epigenetics: The KDM5 Breakthrough

The most significant recent application of this scaffold is in the inhibition of Lysine-Specific Demethylases (KDMs) , specifically the KDM5 (JARID1) subfamily. These enzymes remove methyl groups from Histone H3 (H3K4me3), regulating transcriptional repression.

-

Case Study: KDOAM-20 & KDOAM-25

-

Mechanism: Competitive inhibition of the 2-oxoglutarate (2-OG) cofactor.

-

Binding Mode: The pyridine nitrogen and the 2-amino group chelate the active site

, while the 4-carboxyl group (or its ester/amide derivative) extends into the substrate pocket to mimic the histone tail interactions. -

Selectivity: The 2-aminoisonicotinic core provides superior selectivity for KDM5 over the related KDM4 subfamily compared to earlier scaffolds.

-

Table 1: SAR of KDM5 Inhibitors (KDOAM Series)

| Compound | Structure Core | R-Group (C2-Amine) | KDM5B IC50 (nM) | Selectivity (vs KDM4) |

| KDOAM-20 | 2-Aminoisonicotinic acid | 3-(dimethylamino)propyl | ~40 | High |

| KDOAM-21 | Ethyl ester prodrug | 3-(dimethylamino)propyl | N/A (Cell active) | High |

| KDOAM-25 | Optimized derivative | Complex amine | < 50 | >100-fold |

Source: Validated from structural data in J. Med. Chem. and Cell Chem. Biol. literature.[1][2][3]

Fragment-Based Drug Discovery (FBDD)

The 2-aminoisonicotinic acid moiety is a "privileged fragment" (MW < 150 Da).

-

Target: KDM4A (Jumonji domain).

-

Discovery: High-throughput screening identified 2-(methylcarbamoyl)isonicotinic acid as a hit.[4]

-

Utility: It serves as a rigid linker that positions H-bond donors/acceptors at precise angles (120°) relative to the aromatic centroid, allowing for rapid "fragment growing" into adjacent pockets.

Kinase Inhibition (The "Hinge Binder" Role)

While 2-aminopyrimidines are more common, the 2-aminopyridine core is a classic ATP-competitive hinge binder.

-

Binding Motif:

-

Pyridine N1: Accepts H-bond from the backbone NH (hinge).

-

C2-Amino: Donates H-bond to the backbone Carbonyl (hinge).

-

-

The C4-Carboxyl Vector: In isonicotinic derivatives, the C4 substituent points away from the hinge, often towards the solvent front or the gatekeeper residue. This allows for the attachment of solubilizing groups (morpholines, piperazines) without disrupting the primary binding event.

Structural Biology & Mechanism of Action

Understanding the binding mode is critical for optimizing this scaffold. The diagram below illustrates the dual-interaction mode seen in KDM inhibitors.

Figure 2: Bidentate chelation mode of 2-aminoisonicotinic acid derivatives in metallo-enzyme active sites (e.g., KDM5).

Experimental Protocol: General Synthesis of 2-Aminoisonicotinic Amides

Objective: Synthesis of N-substituted-2-amino-N'-substituted-isonicotinamide.

-

Starting Material: 2-Chloroisonicotinic acid.

-

Step 1 (Amidation of C4):

-

Dissolve 2-chloroisonicotinic acid (1.0 eq) in DMF.

-

Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min.

-

Add amine

(1.1 eq). Stir at RT for 4h. -

Workup: Dilute with water, filter precipitate or extract with EtOAc.

-

-

Step 2 (SNAr at C2):

-

Dissolve the intermediate (2-chloro-isonicotinamide) in NMP.

-

Add amine

(2-5 eq) and -

Heat to 100-120°C in a sealed tube for 12h (or microwave at 140°C for 20 min).

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).

-

Future Outlook

The 2-aminoisonicotinic acid scaffold is poised for growth in PROTAC (Proteolysis Targeting Chimera) design. The C4-carboxyl group provides an ideal "exit vector" for attaching linkers to E3 ligase ligands without disturbing the target binding at the C2-N1 interface. Researchers should prioritize this scaffold when targeting metallo-enzymes or requiring a rigid, polar linker in fragment growing campaigns.

References

-

Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 2022. Link

-

Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3... (KDOAM-25 Discovery). Cell Chemical Biology, 2016. Link

-

In-silico guided chemical exploration of KDM4A fragments hits. Clinical Epigenetics, 2023. Link

-

Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships (BMS-688521). Journal of Medicinal Chemistry, 2010.[5] Link

-

One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. Journal of Organic Chemistry, 2022. Link

Sources

- 1. adooq.com [adooq.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. BindingDB BDBM191599 KDOAM-21::ethyl 2-(((2-((2-(dimethylamino)ethyl)(ethyl)amino)-2-oxoethyl)amino)methyl)isonicotinate (KDM5-C70) [bindingdb.org]

- 4. In-silico guided chemical exploration of KDM4A fragments hits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule antagonist of leukocyte function associated antigen-1 (LFA-1): structure-activity relationships leading to the identification of 6-((5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (BMS-688521) - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Determination Protocol for 2-(4-Methylpiperidin-1-yl)isonicotinic Acid

This guide provides an in-depth technical analysis of the solubility profile for 2-(4-Methylpiperidin-1-yl)isonicotinic acid , a specific heterocyclic building block likely utilized in the synthesis of ALK inhibitors (e.g., Ceritinib analogs) or other kinase-targeting small molecules.

Part 1: Physicochemical Identity & Theoretical Solubility Profile

To accurately predict and manipulate the solubility of 2-(4-Methylpiperidin-1-yl)isonicotinic acid, one must first understand its electronic and structural landscape. This molecule is not a simple organic solid; it is an amphoteric system with distinct ionization states that dictate its behavior in polar solvents.

Structural Analysis

-

Core Scaffold: Isonicotinic acid (Pyridine-4-carboxylic acid).

-

Substituent: 4-Methylpiperidine attached at the C2 position of the pyridine ring via the piperidine nitrogen (

). -

Electronic State:

-

Acidic Domain: The carboxylic acid at C4 (

). -

Basic Domain: The pyridine nitrogen (

). The electron-donating nature of the piperidine ring at the ortho position significantly increases the electron density on the pyridine nitrogen via resonance, making it more basic than unsubstituted isonicotinic acid ( -

Zwitterionic Potential: In neutral aqueous media and protic solvents like methanol, this molecule likely exists as a zwitterion (carboxylate anion / pyridinium cation). This results in a high crystal lattice energy, which opposes dissolution.

-

Predicted Solubility Profile

While exact thermodynamic solubility constants (

| Solvent | Predicted Solubility | Thermodynamic Mechanism |

| DMSO (Dimethyl Sulfoxide) | High (> 50 mg/mL) | Lattice Disruption: DMSO is a powerful polar aprotic solvent ( |

| Methanol (MeOH) | Moderate to High (10–40 mg/mL) | Proticity: Methanol can donate and accept hydrogen bonds, solvating both the carboxylate and the amine functionalities. However, solubility may be lower than in DMSO due to Methanol's lower dielectric constant ( |

| Water | pH Dependent | Low at pI: Solubility will be minimal at the isoelectric point (likely pH 3.5–5.5). High at extremes: Solubility increases significantly at pH > 7 (anionic form) or pH < 2 (cationic form). |

Part 2: Experimental Determination Protocol (The "Gold Standard")

Researchers should not rely solely on predicted values. The following protocol is the industry-standard Shake-Flask Method coupled with HPLC-UV quantification , designed to generate defensible solubility data for Regulatory CMC (Chemistry, Manufacturing, and Controls) documentation.

Reagents & Equipment

-

Analyte: 2-(4-Methylpiperidin-1-yl)isonicotinic acid (Purity >98%).

-

Solvents: HPLC-grade DMSO and Methanol.

-

Agitation: Thermostatic orbital shaker (set to 25°C ± 0.1°C).

-

Filtration: 0.22 µm PTFE syringe filters (compatible with DMSO/MeOH). Do not use Nylon for acidic compounds if non-specific binding is a concern, though PTFE is safer for DMSO.

Step-by-Step Methodology

Step 1: Saturation Preparation

-

Weigh approximately 20 mg of the compound into a 2 mL chemically resistant glass vial (e.g., borosilicate).

-

Add 200 µL of the solvent (DMSO or Methanol) to the vial.

-

Visual Check: If the solid dissolves immediately, add more solid until a visible excess remains (supersaturation).

-

Cap the vial tightly to prevent solvent evaporation (critical for Methanol).

Step 2: Equilibration

-

Place vials in the thermostatic shaker at 25°C.

-

Agitate at 500 RPM for 24 hours . This ensures thermodynamic equilibrium is reached, distinguishing it from "kinetic solubility" (which is often overestimated).

Step 3: Phase Separation

-

Remove vials and let stand for 10 minutes to allow gross settling.

-

Centrifugation: Centrifuge at 10,000 RPM for 10 minutes to pellet the undissolved solid.

-

Filtration (Optional but recommended): If supernatant is cloudy, filter through a 0.22 µm PTFE filter. Pre-saturate the filter with solvent to prevent analyte loss.

Step 4: Quantification (HPLC)

-

Dilution: Dilute the supernatant significantly (e.g., 1:100 or 1:1000) with the HPLC mobile phase to bring the concentration within the linear range of the detector.

-

Standard Curve: Prepare a 5-point calibration curve using a known stock solution of the compound (dissolved in DMSO).

-

Injection: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid). Gradient 5% -> 95% B.

-

Detection: UV at 254 nm and 280 nm.

-

Part 3: Visualization of Solubility Workflow

The following diagram illustrates the logical flow for determining and validating the solubility profile.

Figure 1: Standardized workflow for thermodynamic solubility determination using the Shake-Flask method.

Part 4: Implications for Synthesis & Formulation

Understanding the solubility in DMSO and Methanol is critical for the application of this intermediate in drug discovery.

Synthetic Utility (SNAr Reactions)

This molecule is typically synthesized via Nucleophilic Aromatic Substitution (SNAr) of 2-chloroisonicotinic acid with 4-methylpiperidine.

-

Reaction Solvent: DMSO is the preferred solvent for this transformation. The high solubility of the zwitterionic intermediate in DMSO ensures the reaction proceeds to completion without the product coating the unreacted starting material (passivation).

-

Work-up: Methanol is often used as an anti-solvent or crystallization medium. While the compound is soluble in Methanol, its solubility is temperature-dependent. Cooling a hot methanolic solution often induces crystallization of the zwitterion, purifying it from inorganic salts.

Storage & Stability

-

DMSO Stock Solutions: Stable at -20°C. However, avoid repeated freeze-thaw cycles as DMSO is hygroscopic. Absorbed water can shift the pH and potentially cause precipitation of the neutral form if the pH drifts near the pI.

-

Methanol Solutions: Prone to evaporation. Ensure tight sealing. Methanolysis (esterification of the carboxylic acid) is a potential degradation pathway if stored for prolonged periods at room temperature with trace acid catalysis.

References

-

Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today.

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Isonicotinic acid. (Used as parent structure benchmark).

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System. WHO Technical Report Series.

-

Marsala, R., et al. (2015). Synthesis and anticancer activities of ceritinib analogs modified in the terminal piperidine ring. European Journal of Medicinal Chemistry. (Context for 4-methylpiperidine substitution).

Patent landscape for 4-methylpiperidine isonicotinic acid analogs

An In-Depth Technical Guide to the Patent Landscape of 4-Methylpiperidine Isonicotinic Acid Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the patent landscape for 4-methylpiperidine isonicotinic acid analogs, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into the core molecular structure, prevalent synthetic strategies, key therapeutic applications disclosed in the patent literature, and the structure-activity relationships that drive innovation in this chemical space.

Introduction: The Emergence of a Privileged Scaffold

The 4-methylpiperidine isonicotinic acid scaffold combines two key pharmacophores: the 4-methylpiperidine ring and the isonicotinic acid moiety. The piperidine ring, a saturated six-membered heterocycle, is a ubiquitous feature in pharmaceuticals, prized for its ability to introduce conformational rigidity and serve as a versatile scaffold for a variety of substituents. The 4-methyl group can provide a strategic steric hindrance or a lipophilic interaction point within a target protein's binding pocket.

Isonicotinic acid, or pyridine-4-carboxylic acid, is a derivative of pyridine and a known component in various bioactive molecules. Its derivatives have shown a wide range of biological activities. When these two moieties are combined, typically through an amide or ester linkage, they form a class of compounds with significant potential for therapeutic intervention across multiple disease areas.

Caption: The core chemical scaffold of 4-methylpiperidine isonicotinic acid analogs, highlighting the two primary components.

Patent Landscape by Therapeutic Application

The patent literature reveals a diverse range of therapeutic targets for 4-methylpiperidine isonicotinic acid analogs. This section will explore the key disease areas and the intellectual property landscape surrounding them.

Oncology

In the field of oncology, these analogs have been explored for their potential as targeted therapies. A notable area of investigation is their activity against cancers characterized by the overexpression of certain receptor tyrosine kinases.

A key patent in this area is CN109942566B , which discloses a series of isonicotinic acid derivatives with potent anti-cancer activity.[1] The inventors describe compounds that show strong inhibitory effects on human lung cancer cell lines (A549), large intestine cancer cell lines (HCT-116), and breast cancer cell lines (MCF-7).[1] The patent suggests that these compounds may act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in many cancers.[1]

Table 1: Representative Patents in Oncology

| Patent Number | Assignee | Therapeutic Target/Indication | Key Structural Features |

| CN109942566B | Xiamen Institute of Rare Earth Materials | Lung cancer, large intestine cancer, breast cancer (EGFR inhibitor) | Isonicotinic acid amide derivatives with isoxazole heterocycles. |

| WO 2014/144659 A1 | Epizyme, Inc. | Cancer | 1,4-pyridone bicyclic heteroaryl compounds. |

| WO 2021/021986 A1 | Epizyme, Inc. | Cancer | Quinazolinone derivatives for targeted protein degradation. |

Central Nervous System (CNS) Disorders

The lipophilic nature of the 4-methylpiperidine moiety makes this class of compounds attractive for targeting the central nervous system. Patents in this domain focus on neurodegenerative diseases and psychiatric conditions.

For instance, US5043345A describes piperidine compounds for stimulating cognitive function, with potential applications in Alzheimer's disease.[2] While not exclusively focused on the 4-methylpiperidine isonicotinic acid core, it highlights the utility of piperidine scaffolds in CNS drug discovery. Another area of interest is in the treatment of psychostimulant abuse and other CNS pathologies, where cis-2,6-disubstituted piperidines, analogs of lobeline, have been investigated.[3]

Table 2: Representative Patents in CNS Disorders

| Patent Number | Assignee | Therapeutic Target/Indication | Key Structural Features |

| US5043345A | NeuroSearch A/S | Cognitive disorders, Alzheimer's disease | Therapeutically active piperidine compounds. |

| US patent 6,455,543 | University of Kentucky | Psychostimulant abuse, eating disorders, and other CNS diseases | Cis-2,6-disubstituted piperidines. |

| EP0648767B1 | Merck KGaA | CNS disorders, including psychosis and depression | Piperidine and piperazine derivatives.[4] |

Synthetic Strategies and Methodologies

The synthesis of 4-methylpiperidine isonicotinic acid analogs generally follows a convergent approach, where the two core fragments are prepared separately and then coupled. The causality behind the choice of synthetic route often lies in achieving high yields, stereochemical control (where applicable), and amenability to library synthesis for structure-activity relationship studies.

Preparation of Key Intermediates

-

4-Methylpiperidine: This starting material is commercially available. Synthetically, it can be produced by the hydrogenation of 4-methylpyridine.[5]

-

Isonicotinic Acid: Also commercially available, isonicotinic acid can be synthesized via the oxidation of 4-methylpyridine.[6] For coupling reactions, it is typically activated to an acid chloride, an ester, or used with a coupling agent.

General Coupling Protocol

The most common method for linking the two fragments is through an amide bond formation. This is a robust and well-understood reaction in medicinal chemistry.

Caption: A generalized workflow for the synthesis of 4-methylpiperidine isonicotinic acid analogs via amide coupling.

Step-by-Step Experimental Protocol (Illustrative Example):

-

Activation of Isonicotinic Acid: To a solution of isonicotinic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq.) and hydroxybenzotriazole (HOBt, 1.2 eq.). Stir the mixture at room temperature for 30 minutes to form the active ester intermediate. The choice of coupling agents is critical to minimize side reactions and ensure high coupling efficiency.

-

Coupling Reaction: To the activated isonicotinic acid solution, add 4-methylpiperidine (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq.). The base is essential to neutralize the acid formed during the reaction and to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-methylpiperidine isonicotinic acid amide.

Structure-Activity Relationships (SAR)

The patent literature provides some insights into the structure-activity relationships of these analogs. The modifications on both the piperidine and the pyridine rings can significantly impact the biological activity.

For piperidine-substituted quinolones developed as gonadotropin-releasing hormone (GnRH) antagonists, studies have shown that small substituents at the 6-position of the piperidine ring are tolerated for GnRH binding potency. Furthermore, introducing a trifluoromethyl group at this position can reduce the clearance rate and improve oral bioavailability.[7]

In the context of analgesics, electronic-topological studies on 4,4-disubstituted piperidine morphinomimetics have been used to identify pharmacophores and anti-pharmacophores, which can guide the design of new compounds with improved analgesic properties.[8]

Caption: Logical relationship illustrating how modifications to the core scaffold influence biological activity and pharmacokinetic properties.

Conclusion and Future Outlook

The patent landscape for 4-methylpiperidine isonicotinic acid analogs demonstrates a vibrant and expanding field of research. The versatility of this scaffold allows for the exploration of a wide chemical space, leading to the identification of potent and selective modulators of various biological targets. Key opportunities for future innovation lie in the development of analogs with improved pharmacokinetic profiles, the exploration of novel therapeutic areas, and the application of advanced synthetic methodologies to access more complex and diverse chemical structures. As our understanding of the underlying biology of diseases deepens, we can expect to see the continued emergence of patents claiming novel 4-methylpiperidine isonicotinic acid analogs with the potential to become next-generation therapeutics.

References

-

Structure–activity relationship of piperidine derivatives with... - ResearchGate. Available at: [Link]

- US5043345A - Piperidine compounds and their preparation and use - Google Patents.

- CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents.

- US4254129A - Piperidine derivatives - Google Patents.

- EP0648767B1 - Piperdine and piperazine derivatives which affect the C.N.S. - Google Patents.

-

Electronic-topological study of the structure-activity relationships in a series of piperidine morphinomimetics - PubMed. Available at: [Link]

- US10562882B2 - Piperidine derivatives for use in the treatment or prevention of psychiatric and neurological conditions - Google Patents.

-

Cis-2,6-Disubstituted Piperidines for the Treatment of Psychostimulant Abuse and Withdrawal, Eating Disorders, and Central - UKnowledge. Available at: [Link]

-

Pyrrolidine and piperidine-2-carboxylic acid derivatives - Patent US-4091024-A - PubChem. Available at: [Link]

-

Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... - ResearchGate. Available at: [Link]

- US8277807B2 - Pharmaceutical combinations - Google Patents.

- CN104860870A - Preparation method of piperidines with different substituents - Google Patents.

-

Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists - PubMed. Available at: [Link]

- US2748137A - Process for preparing isonicotinic acid - Google Patents.

-

Synthesis and structure-activity relationship of piperidine-derived non-urea soluble epoxide hydrolase inhibitors - LSU Scholarly Repository. Available at: [Link]

Sources

- 1. CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof - Google Patents [patents.google.com]